molecular formula C15H10FNO B115298 7-Fluoro-2-phenyl-1H-quinolin-4-one CAS No. 147197-81-7

7-Fluoro-2-phenyl-1H-quinolin-4-one

Cat. No.: B115298
CAS No.: 147197-81-7
M. Wt: 239.24 g/mol
InChI Key: BYJCJRZLYIMEQO-UHFFFAOYSA-N
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Description

“7-Fluoro-2-phenyl-1H-quinolin-4-one” is a chemical compound with the CAS number 147197-81-7. It’s a derivative of quinolinone, a class of compounds that have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

The synthesis of quinolinones often involves amination and annulation of amidines and benzamides . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .


Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . Studies on the synthesis of these compounds are therefore widely conducted . Herein, a novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed .

Scientific Research Applications

Anticancer Activity

  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines. Some compounds demonstrated significant anticancer activity, with notable effects on cellular viability and apoptotic DNA fragmentation, indicating potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Antibacterial Activity

  • Novel antibacterial 8-chloroquinolone derivatives have shown extremely potent activities against both Gram-positive and Gram-negative bacteria. Structural modifications, including the introduction of fluorine atoms, have enhanced their antibacterial efficacy, suggesting their potential as powerful antibacterial agents (Kuramoto et al., 2003).

Photophysical Properties

  • Fluorophenyl substituted 8-hydroxyquinoline derivatives have been synthesized, displaying strong fluorescence emissions. These compounds, with enhanced quantum yields compared to their parent compounds, offer promising applications in optical materials and sensors (Suliman, Al-Nafai, & Al-Busafi, 2014).

Tubulin Polymerization Inhibitors

  • Fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone have been investigated as tubulin polymerization inhibitors, displaying cytotoxic activity against cancer cell lines. Their ability to inhibit microtubule formation suggests their potential use in cancer therapy (Řehulka et al., 2020).

Antimicrobial Agents

  • Fluoroquinolones, including derivatives of 7-Fluoro-2-phenyl-1H-quinolin-4-one, have been highlighted for their broad-spectrum antimicrobial activities. Mechanisms of action, resistance, and the evolutionary success of these compounds underscore their significance in combating microbial infections (Redgrave et al., 2014).

Properties

IUPAC Name

7-fluoro-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCJRZLYIMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420892
Record name KUC100233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147197-81-7, 825620-25-5
Record name 7-Fluoro-2-phenyl-4-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147197817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KUC100233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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